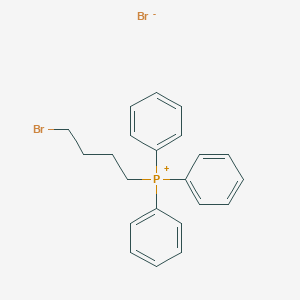

(4-Bromobutyl)triphenylphosphonium bromide

Descripción general

Descripción

“(4-Bromobutyl)triphenylphosphonium Bromide” is used in the synthesis of cell-penetrating peptoids with cationic side chains . It is also involved in various reactions such as azidification, C-H activation, β-elimination to produce an eight-membered ring system, 1,3-dipolar cycloaddition of azides onto alkenes, and stereoselective SmI2-mediated coupling of unsaturated carbonyl compounds and aldehydes .

Synthesis Analysis

The synthesis of “(4-Bromobutyl)triphenylphosphonium Bromide” involves various reactions. It is used as a reactant in azidification, C-H activation, β-elimination to produce an eight-membered ring system, 1,3-dipolar cycloaddition of azides onto alkenes, and stereoselective SmI2-mediated coupling of unsaturated carbonyl compounds and aldehydes .Molecular Structure Analysis

The molecular formula of “(4-Bromobutyl)triphenylphosphonium Bromide” is C22H23Br2P . It is involved in C-H activation and β-elimination to produce an eight-membered ring system, and 1,3-dipolar cycloaddition of azides onto alkenes .Chemical Reactions Analysis

“(4-Bromobutyl)triphenylphosphonium Bromide” is involved in various chemical reactions. These include azidification, C-H activation, β-elimination to produce an eight-membered ring system, 1,3-dipolar cycloaddition of azides onto alkenes, and stereoselective SmI2-mediated coupling of unsaturated carbonyl compounds and aldehydes .Physical And Chemical Properties Analysis

“(4-Bromobutyl)triphenylphosphonium Bromide” is a white to pale cream powder . It has a melting point of 210-213 °C . The molecular formula is C22H23Br2P and the molecular weight is 478.20 g/mol .Aplicaciones Científicas De Investigación

Azidification

This compound can be used as a reactant in azidification . Azidification is a process that introduces an azide group into a molecule, which can be useful in various chemical reactions.

C-H Activation and β-Elimination

“(4-Bromobutyl)triphenylphosphonium bromide” can be involved in C-H activation and β-elimination to produce an eight-membered ring system . This can be particularly useful in the synthesis of cyclic compounds.

1,3-Dipolar Cycloaddition

This compound can participate in 1,3-dipolar cycloaddition of azides onto alkenes . This reaction is a powerful tool for the construction of five-membered heterocycles, which are prevalent in many natural products and pharmaceuticals.

Stereoselective SmI2-Mediated Coupling

“(4-Bromobutyl)triphenylphosphonium bromide” can be used in stereoselective SmI2-mediated coupling of unsaturated carbonyl compounds and aldehydes . This reaction is useful in the synthesis of complex organic molecules.

Synthesis of D-Labeled Methylenecyclobutane

This compound can be used in the synthesis of D-labeled methylenecyclobutane . D-labeled compounds are important in various fields including medicinal chemistry, environmental science, and biochemistry.

Delivery of Pro-Apoptotic Peptides

“(4-Bromobutyl)triphenylphosphonium bromide” can be used as a platform for the delivery of pro-apoptotic peptides into the mitochondria of tumor cells . This has potential applications in cancer therapy.

Preparation of Ring Skeletons

This compound can be used in the preparation of ring skeletons via ring closing metathesis and double bond migration ring closing metathesis reactions . These reactions are fundamental in the synthesis of cyclic compounds.

Synthesis of Antimycobacterial Agents

“(4-Bromobutyl)triphenylphosphonium bromide” can be used in the synthesis of methyl alkenyl quinolones, which are antimycobacterial agents . This has potential applications in the treatment of mycobacterial infections, such as tuberculosis.

Mecanismo De Acción

Target of Action

It is known to be involved in various chemical reactions such as azidification, c-h activation, β-elimination, and 1,3-dipolar cycloaddition .

Mode of Action

(4-Bromobutyl)triphenylphosphonium bromide interacts with its targets through various chemical reactions. It participates in azidification, a process that introduces azide groups into a molecule . It also undergoes C-H activation and β-elimination to produce an eight-membered ring system . Additionally, it is involved in 1,3-dipolar cycloaddition of azides onto alkenes .

Biochemical Pathways

The compound affects several biochemical pathways. It is involved in the stereoselective SmI2-mediated coupling of unsaturated carbonyl compounds and aldehydes . It also participates in the synthesis of D-labeled methylenecyclobutane

Result of Action

It is used in the synthesis of cell-penetrating peptoids with cationic side chains , suggesting it may have a role in modifying cellular permeability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (4-Bromobutyl)triphenylphosphonium bromide. It is sensitive to moisture and should be stored under an inert atmosphere at room temperature . Its reactivity may also be affected by the presence of other chemical species in the reaction environment.

Safety and Hazards

“(4-Bromobutyl)triphenylphosphonium Bromide” is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray, and it should be handled only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn when handling this chemical .

Propiedades

IUPAC Name |

4-bromobutyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23BrP.BrH/c23-18-10-11-19-24(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17H,10-11,18-19H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDNCJGRAMGIRU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCCBr)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23Br2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370017 | |

| Record name | (4-Bromobutyl)triphenylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromobutyl)triphenylphosphonium bromide | |

CAS RN |

7333-63-3 | |

| Record name | 7333-63-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Bromobutyl)triphenylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Bromobutyl)triphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the structure of Triphenylphosphonium Cyclobutylide as determined by NMR and X-ray crystallography?

A1: NMR data of Triphenylphosphonium Cyclobutylide suggests a deviation from the typical planar carbanion geometry observed in unstrained phosphonium ylides []. X-ray crystallography confirms this, revealing an approximately tetrahedral onium center with the P-C bond inclined at 19.3° to the neighboring plane of the puckered cyclobutane ring []. Despite this non-planar geometry, the ylidic P-C bond maintains a length of 166.8(3) pm, indicating significant double bond character [].

Q2: How is (4-Bromobutyl)triphenylphosphonium bromide utilized in the synthesis of Triphenylphosphonium Cyclobutylide?

A2: (4-Bromobutyl)triphenylphosphonium bromide serves as the starting material in the synthesis of Triphenylphosphonium Cyclobutylide. Reacting it with sodium amide (NaNH2) in liquid ammonia facilitates an intramolecular cyclization reaction, yielding the target compound [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B31345.png)

![Propan-2-yl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate](/img/structure/B31349.png)

![Methyl (2S)-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B31357.png)

![9,10-Anthracenedione, 1,8-bis[(4-methylphenyl)amino]-](/img/structure/B31359.png)